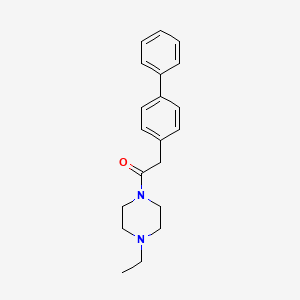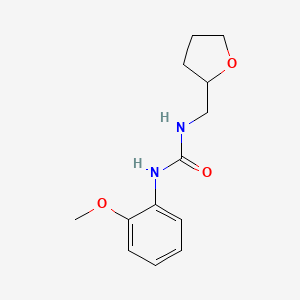![molecular formula C15H22Cl2N2O B5308003 N,N-dimethyl-N'-[(5-phenyl-2-furyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B5308003.png)
N,N-dimethyl-N'-[(5-phenyl-2-furyl)methyl]-1,2-ethanediamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-N'-[(5-phenyl-2-furyl)methyl]-1,2-ethanediamine dihydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as DPFM and is synthesized using a specific method that involves several steps. DPFM has been found to have a variety of biochemical and physiological effects, making it an important tool for researchers in various fields. We will also list future directions for research involving this compound.
Mechanism of Action
The mechanism of action of DPFM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and inflammation. Specifically, DPFM has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
DPFM has been found to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, DPFM has been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases. DPFM has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DPFM has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, DPFM has been found to have low toxicity, making it a safe compound to work with in the lab. However, there are also limitations to using DPFM in lab experiments. For example, DPFM is not water-soluble, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving DPFM. One area of research is the development of DPFM derivatives that may have improved anti-tumor and anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of DPFM and its potential for use in the treatment of various diseases. Finally, research is needed to develop new methods for synthesizing DPFM that may be more efficient and cost-effective.
Synthesis Methods
The synthesis of DPFM involves several steps, starting with the reaction of 2-furaldehyde with benzylamine to form N-benzylidene-2-furaldiamine. This compound is then reacted with dimethylamine to produce N,N-dimethyl-N'-benzylidene-2-furaldiamine. Finally, the benzyl group is removed through hydrogenation to produce DPFM.
Scientific Research Applications
DPFM has been found to have a variety of scientific research applications. One of the most significant uses of DPFM is in the study of cancer. Research has shown that DPFM has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, DPFM has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
N',N'-dimethyl-N-[(5-phenylfuran-2-yl)methyl]ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.2ClH/c1-17(2)11-10-16-12-14-8-9-15(18-14)13-6-4-3-5-7-13;;/h3-9,16H,10-12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAKCVWGROEOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=C(O1)C2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5307928.png)
![1'-(3,4-dimethylbenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5307933.png)

![1-{[2-(3-fluorophenyl)-1-piperidinyl]sulfonyl}azepane](/img/structure/B5307950.png)
![1-[2-(4-methoxyphenyl)ethyl]-4-[(6-methyl-2-propylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5307961.png)
![3-cyclopropyl-1-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5307974.png)

![3-[(3,4-dimethoxyphenyl)amino]-1-(2-naphthyl)-2-propen-1-one](/img/structure/B5307988.png)
![(1R)-2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxo-1-phenylethanamine](/img/structure/B5307997.png)
![1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5308008.png)
![N'-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5308013.png)
![(3S*,5R*)-1-(2-chlorobenzoyl)-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5308018.png)
acetate](/img/structure/B5308026.png)